Methyl 4-methylpentanoate
CAS No.: 2412-80-8
Cat. No.: VC21199278
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2412-80-8 |
---|---|
Molecular Formula | C7H14O2 |
Molecular Weight | 130.18 g/mol |
IUPAC Name | methyl 4-methylpentanoate |
Standard InChI | InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 |
Standard InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N |
SMILES | CC(C)CCC(=O)OC |
Canonical SMILES | CC(C)CCC(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 4-methylpentanoate, also known as methyl isobutylacetate or 4-methylvaleric acid methyl ester, features a branched carbon chain with a methyl ester functional group. Its structure consists of a 4-methylpentanoic acid backbone esterified with a methyl group, creating a compound with both polar and non-polar regions that influence its physical and chemical behavior .
The compound has a general structure represented by the formula RC(=O)OR', where R represents the fatty aliphatic tail (in this case, 4-methylpentyl) and R' is the methyl group. This structural arrangement contributes to its chemical reactivity and physical properties, particularly its solubility profile and boiling characteristics .
Chemical Identifiers and Nomenclature
The compound is recognized through multiple chemical identification systems that enable precise reference in scientific literature and databases:
Identifier Type | Value |
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CAS Registry Number | 2412-80-8 |
HMDB ID | HMDB0036238 |
IUPAC Name | Methyl 4-methylpentanoate |
Traditional Name | Methyl 4-methylpentanoate |
Alternative Name | 4-Methylvaleric acid methyl ester |
SMILES Notation | COC(=O)CCC(C)C |
InChI | InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 |
InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N |
These identifiers serve critical roles in distinguishing Methyl 4-methylpentanoate from other similar compounds and enable cross-referencing across chemical databases and literature sources .
Physical and Chemical Properties
Methyl 4-methylpentanoate exhibits physical and chemical properties typical of medium-chain fatty acid methyl esters. These properties determine its behavior in various environments and applications, from its solubility characteristics to its potential reactivity in chemical reactions.
Analytical Detection and Characterization
Several analytical methods can be employed for the detection, quantification, and characterization of Methyl 4-methylpentanoate in various matrices.
Chromatographic Methods
Gas chromatography (GC) represents an ideal technique for analyzing Methyl 4-methylpentanoate due to its volatility (boiling point 139-140°C). The compound would typically elute as a well-defined peak under appropriate temperature programming conditions. Coupling with mass spectrometry (GC-MS) would provide additional structural confirmation through fragmentation patterns characteristic of branched methyl esters.
High-performance liquid chromatography (HPLC), particularly with reversed-phase columns, could also effectively separate and quantify this compound in complex mixtures, especially when dealing with less volatile matrices.
Spectroscopic Identification
Several spectroscopic techniques provide complementary information for structural confirmation:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show distinctive signals for:
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Methyl ester group (singlet around 3.7 ppm)
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Branched methyl groups (doublet around 0.9 ppm)
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Methylene protons adjacent to the carbonyl (triplet around 2.3 ppm)
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Infrared (IR) spectroscopy would reveal:
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Strong carbonyl absorption (around 1740 cm⁻¹)
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C-O stretching vibrations (1200-1100 cm⁻¹)
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C-H stretching bands (2950-2850 cm⁻¹)
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Mass spectrometry would show:
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Molecular ion at m/z 130
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Characteristic fragmentation patterns including loss of methoxy (M-31) and various cleavages along the aliphatic chain
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Methyl 4-methylpentanoate: A Comprehensive Analysis
Methyl 4-methylpentanoate is an organic ester compound with notable chemical properties and potential applications across various industries. This detailed review synthesizes current knowledge about this compound, highlighting its chemical structure, properties, synthesis methods, and potential applications.
Chemical Identity and Structure
Methyl 4-methylpentanoate, also known as methyl isobutylacetate or 4-methylvaleric acid methyl ester, belongs to the class of organic compounds known as fatty acid methyl esters . These compounds are characterized by a fatty acid esterified with a methyl group, having the general structure RC(=O)OR', where R represents a fatty aliphatic tail or organyl group and R' is a methyl group .
The molecular structure features a branched aliphatic chain with a methyl ester functional group. The 4-methyl substitution creates a distinctive branched pattern that influences both its physical properties and chemical behavior. With a molecular formula of C₇H₁₄O₂, this compound has a molecular weight of 130.1849 g/mol and an exact mass of 130.099379692 g/mol .
Chemical Identification Systems
Various chemical identifiers aid in the precise identification of Methyl 4-methylpentanoate:
Identifier Type | Value |
---|---|
CAS Registry Number | 2412-80-8 |
HMDB ID | HMDB0036238 |
SMILES Notation | COC(=O)CCC(C)C |
InChI | InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 |
InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N |
Physical and Chemical Properties
Methyl 4-methylpentanoate possesses distinct physical and chemical properties that determine its behavior in various environmental conditions and potential applications.
Physical Properties
The compound is characterized by the following physical properties:
Property | Value | Method |
---|---|---|
Physical State | Liquid at room temperature | Inferred from boiling point |
Boiling Point | 139.00 to 140.00 °C at 760 mmHg | Experimental |
Water Solubility | 1070 mg/L at 25 °C | Estimated |
LogP | 2.158 | Estimated |
Polar Surface Area | 26.3 Ų | Calculated |
Polarizability | 15.18 ų | Calculated |
Bioavailability | 1 | Predicted |
Rotatable Bond Count | 4 | Structural analysis |
Number of Rings | 0 | Structural analysis |
The compound exists as a liquid at standard temperature and pressure, with a relatively narrow boiling point range that suggests high purity in its isolated form. Its water solubility of 1070 mg/L indicates moderate solubility in aqueous environments, while its LogP value of 2.158 suggests preferential partitioning into lipophilic phases .
Chemical Reactivity
As a methyl ester, this compound can participate in several chemical reactions:
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Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to produce 4-methylpentanoic acid and methanol
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Transesterification: Reaction with other alcohols to form different esters
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Reduction: Reduction of the ester group to form the corresponding alcohol
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Amidation: Reaction with amines to form amides
The branched structure at the 4-position introduces steric effects that may influence reaction rates and selectivity compared to straight-chain analogs .
Analytical Characterization
Several analytical techniques provide complementary information for the identification and quantification of Methyl 4-methylpentanoate.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation through characteristic signal patterns:
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The methyl ester group appears as a singlet around 3.7 ppm
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The branched methyl groups typically show as doublets near 0.9 ppm
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Methylene protons adjacent to the carbonyl group produce a characteristic triplet around 2.3 ppm
Infrared (IR) spectroscopy reveals the ester carbonyl stretching vibration around 1740 cm⁻¹, along with C-O stretching bands in the 1200-1100 cm⁻¹ region, providing additional structural confirmation .
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